molecular formula C10H9N3 B074198 2-(Cyanomethyl)-5-methylbenzimidazole CAS No. 27099-22-5

2-(Cyanomethyl)-5-methylbenzimidazole

Cat. No.: B074198
CAS No.: 27099-22-5
M. Wt: 171.2 g/mol
InChI Key: PDULDINSGIRDOX-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5-methylbenzimidazole is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescent Staining

2-Benzimidazoleacetonitrile derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property has led to their wide use as fluorescent DNA stains, enabling their application in chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and plant cell biology. The unique binding characteristics of these compounds make them valuable tools for rational drug design and provide insights into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Chemotherapeutic Effects

Research on the chemotherapeutic effects of benzimidazole derivatives, including those structurally related to 2-Benzimidazoleacetonitrile, has shown efficacy against various parasites in experimental models. These findings are crucial for developing new treatments for parasitic infections, indicating the potential medical applications of these compounds beyond their use as staining agents (McCracken, Lipkowitz, & Dronen, 2004).

Synthetic Utility in Drug Design

Benzimidazole derivatives, including 2-Benzimidazoleacetonitrile, are pivotal in synthesizing various biologically active molecules. Their utility in creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines demonstrates their versatility in drug development. This flexibility is beneficial for discovering new therapeutic agents, highlighting their importance in medicinal chemistry (Ibrahim, 2011).

Anticancer Potential

Recent research has highlighted the anticancer potential of benzimidazole hybrids, including derivatives of 2-Benzimidazoleacetonitrile. These compounds exhibit a broad range of biological activities and mechanisms, such as intercalation, inhibition of topoisomerases, and tubulin inhibitors, suggesting their utility in cancer chemotherapy. The ongoing development of benzimidazole derivatives as anticancer agents showcases their significant potential in oncology (Akhtar et al., 2019).

Therapeutic Applications

Benzimidazole derivatives, including those related to 2-Benzimidazoleacetonitrile, have demonstrated a wide range of therapeutic applications. These include antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic activities. The Mannich reaction, in particular, has been used to create N-methyl derivatives and various drug molecules, indicating the importance of benzimidazole derivatives in the medical sector (Vasuki et al., 2021).

Future Directions

Benzimidazole derivatives, including “2-Benzimidazoleacetonitrile, 5-methyl-”, continue to be an active area of research due to their wide range of biological activities . Future research may focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their potential therapeutic applications.

Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDULDINSGIRDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181560
Record name 2-Benzimidazoleacetonitrile, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27099-22-5
Record name 6-Methyl-1H-benzimidazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27099-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzimidazoleacetonitrile, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027099225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzimidazoleacetonitrile, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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